molecular formula C18H19NO3S B15150460 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B15150460
M. Wt: 329.4 g/mol
InChI Key: KJBCYCNXZJIVLH-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with hydroxyphenylethyl and methoxyphenyl groups, contributes to its potential therapeutic applications.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO3S/c1-22-15-9-7-14(8-10-15)18-19(17(21)12-23-18)11-16(20)13-5-3-2-4-6-13/h2-10,16,18,20H,11-12H2,1H3

InChI Key

KJBCYCNXZJIVLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-2-phenylethylamine with 4-methoxybenzaldehyde in the presence of a thiazolidinone-forming reagent, such as thioglycolic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one.

    Reduction: Formation of 3-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidine.

    Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, showing promise in preclinical studies.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anti-inflammatory and anticancer applications, it may modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one
  • 3-(2-Hydroxy-2-phenylethyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 3-(2-Hydroxy-2-phenylethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

Uniqueness

The presence of the methoxy group in 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for specific applications.

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